

Allantoin Ascorbate chemical structure and properties

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Compound of Interest		
Compound Name:	Allantoin Ascorbate	
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An In-depth Technical Guide to Allantoin Ascorbate

Introduction

Allantoin Ascorbate is a chemical complex formed from Allantoin and Ascorbic Acid (Vitamin C).[1] It is utilized in the cosmetics and pharmaceutical industries as a multifunctional ingredient that combines the established properties of its constituent components. Allantoin is well-regarded for its skin-soothing, moisturizing, and keratolytic effects, which promote cell proliferation and wound healing.[2][3] Ascorbic acid is a potent antioxidant and an essential cofactor in various enzymatic reactions, including those involved in collagen synthesis and epigenetic regulation.[1][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of Allantoin Ascorbate, intended for researchers and drug development professionals.

Chemical Structure

Allantoin Ascorbate is the salt or complex resulting from the combination of Allantoin and L-Ascorbic Acid. The complex is typically formed in a 1:1 molar ratio.

- Allantoin: Chemically known as (2,5-dioxo-4-imidazolidinyl) urea, Allantoin is a heterocyclic organic compound. It is a derivative of uric acid.
- Ascorbic Acid: A water-soluble vitamin, Ascorbic Acid is a lactone with a chemical structure that makes it an effective reducing agent and antioxidant.



The complex is represented by the formula $[C_4H_6N_4O_3]_x[C_6H_8O_6]y$, where x and y are each approximately 1. The interaction is believed to be an acid-base reaction, forming a stable salt that capitalizes on the properties of both molecules.

Physicochemical Properties

Allantoin Ascorbate is described as a white to yellowish powder. Its properties are a composite of its parent compounds, with enhanced stability noted for the complex compared to ascorbic acid alone in solution. A summary of key quantitative data is presented below.

Property	Allantoin Ascorbate	Allantoin	Ascorbic Acid
Molecular Formula	C10H14N4O9	C4H6N4O3	C ₆ H ₈ O ₆
Molecular Weight	334.24 g/mol	158.12 g/mol	176.12 g/mol
Appearance	White-yellowish powder	White, odorless crystalline powder	White to light-yellow crystals or powder
Melting Point	Not specified	226-240 °C (decomposes)	~190 °C (decomposes)
Solubility (at 25°C)	2-5% in water; 0.5% in 95% ethanol	0.57% in water; Slightly soluble in alcohol	33 g/100 mL in water; 2 g/100 mL in ethanol
рКа	Not specified	8.96	pKa1 = 4.17, pKa2 = 11.57
pH (Aqueous Solution)	~4.0 - 4.5 (2% solution)	~5.5 (saturated solution)	~3.0 (5% solution)

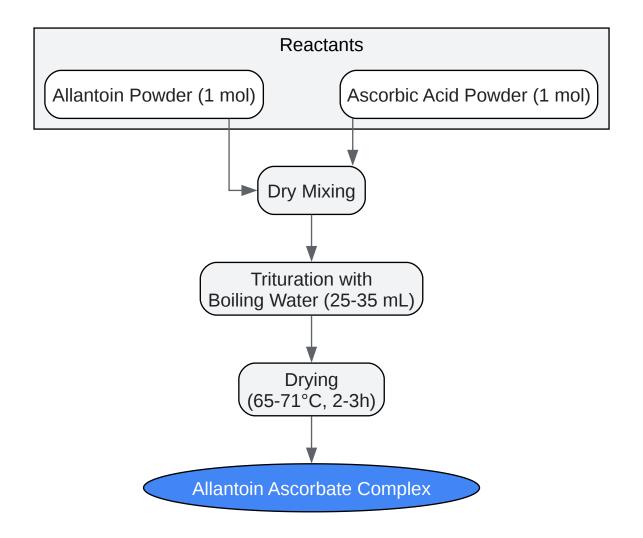
Experimental Protocols Synthesis of Allantoin Ascorbate

A method for preparing the Allantoin Ascorbic Acid complex has been detailed in patent literature. The protocol is based on the direct reaction of the two components in the presence of a minimal amount of hot water.



Methodology:

- Mixing: Thoroughly mix 158 g (1.0 mol) of Allantoin and 176 g (1.0 mol) of Ascorbic Acid in a dry, finely-divided state.
- Trituration: Add 25 to 35 mL of boiling, distilled water to the mixture with constant and vigorous trituration. Continue until a uniform wet mass is formed.
- Drying: Dry the resulting complex for 2 to 3 hours at 150-160°F (approximately 65-71°C).
- Final Product: The process yields a stable, white powder, which is the Allantoin Ascorbate complex.



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Figure 1. Experimental workflow for the synthesis of Allantoin Ascorbate.



Analytical Methods for Component Analysis

Quantification of Allantoin: Allantoin levels in biological fluids can be quantified as a biomarker of oxidative stress using isotope dilution gas chromatography/mass spectrometry (GC/MS). Sample preparation involves treatment with ethylenediaminetetraacetic acid (EDTA) to chelate metals before analysis.

Antioxidant Activity Assessment: The antioxidant capacity of allantoin-containing compounds can be evaluated using several common assays, including the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging method, the cupric reducing antioxidant capacity (CUPRAC) assay, and the reducing power assay (FRAP).

Biological and Pharmacological Properties

Allantoin Ascorbate functions as an antioxidant, skin conditioning agent, skin protectant, and soothing agent. Its activity is a synergistic combination of its two components.

Mechanism of Action of Allantoin

Allantoin is known to promote the healing of wounds and skin irritations while stimulating the growth of healthy tissue. Its key mechanisms include:

- Keratolytic Activity: Allantoin softens keratin and enhances the desquamation of the upper layers of dead skin cells.
- Moisturizing Effect: It increases the water content of the skin's extracellular matrix.
- Cell Proliferation: By promoting the removal of necrotic tissue and improving skin hydration, it indirectly stimulates cell division and epidermal regeneration.

Mechanism of Action of Ascorbate

Ascorbic acid is a crucial biological antioxidant and enzyme cofactor.

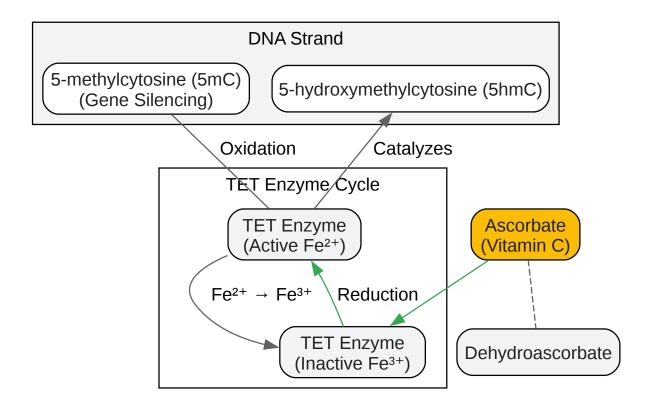
 Antioxidant Activity: Ascorbate is an effective scavenger of reactive oxygen species (ROS), protecting cells from oxidative damage. At high pharmacological doses, it can act as a prooxidant, generating hydrogen peroxide that is selectively toxic to cancer cells.



 Enzyme Cofactor: Ascorbate is essential for the function of a large family of Fe(II)- and 2oxoglutarate-dependent dioxygenases. This includes enzymes critical for collagen synthesis and, notably, the Ten-Eleven Translocation (TET) family of enzymes involved in epigenetic regulation.

Signaling Pathway: Ascorbate in Epigenetic Regulation

Ascorbate plays a vital role as a cofactor for TET enzymes, which are central to active DNA demethylation. These enzymes catalyze the oxidation of 5-methylcytosine (5mC), a primary epigenetic mark, to 5-hydroxymethylcytosine (5hmC) and further oxidized forms. This process is critical for maintaining epigenetic stability and regulating gene expression. Ascorbate facilitates this by reducing Fe(III) back to Fe(II) in the active site of the TET enzyme, allowing for continuous catalytic activity.



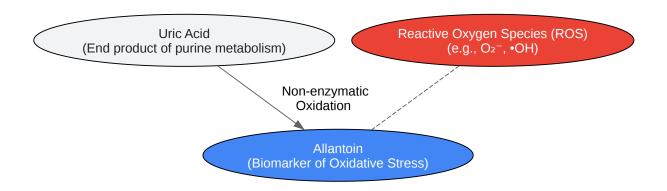
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Figure 2. Role of Ascorbate as a cofactor in TET enzyme-mediated DNA demethylation.

Allantoin as a Biomarker of Oxidative Stress



In humans, the enzyme urate oxidase is absent, making uric acid the final product of purine metabolism. However, uric acid can be oxidized non-enzymatically by reactive oxygen species (ROS) to produce allantoin. Consequently, elevated levels of allantoin in urine or plasma are being investigated as a potential biomarker for in vivo oxidative stress.



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Figure 3. Formation of Allantoin from Uric Acid via ROS-mediated oxidation.

Applications

The combination of soothing, healing, and antioxidant properties makes **Allantoin Ascorbate** a valuable ingredient in cosmetic and dermatological formulations. It is used in skin care products designed to protect the skin, maintain it in good condition, and inhibit oxidative damage. The complex may be formulated into creams, lotions, and other preparations for treating burns and sunburns. The typical concentration in cosmetic products is reported to be up to 2%.

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